molecular formula C23H32OSi B14215127 {[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane CAS No. 765906-54-5

{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane

Cat. No.: B14215127
CAS No.: 765906-54-5
M. Wt: 352.6 g/mol
InChI Key: JVNACFAODBIELD-UHFFFAOYSA-N
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Description

{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane is a complex organosilicon compound characterized by the presence of a naphthalene moiety linked to a butynyl group, which is further connected to a tri(propan-2-yl)silane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane typically involves the coupling of a naphthalene derivative with a butynyl silane precursor. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which provides high regioselectivity and yield . The reaction conditions often include the use of a copper catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the silicon center, where groups like halides or alkoxides can replace the propan-2-yl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as halides or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of {[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane involves its interaction with molecular targets through various pathways. The naphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the butynyl group can participate in covalent bonding with nucleophilic sites. The silicon center can also form coordination complexes with metal ions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane is unique due to its combination of a naphthalene moiety with a butynyl silane group, providing a versatile platform for chemical modifications and applications in various fields.

Properties

CAS No.

765906-54-5

Molecular Formula

C23H32OSi

Molecular Weight

352.6 g/mol

IUPAC Name

4-naphthalen-2-ylbut-1-ynoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C23H32OSi/c1-18(2)25(19(3)4,20(5)6)24-16-10-9-11-21-14-15-22-12-7-8-13-23(22)17-21/h7-8,12-15,17-20H,9,11H2,1-6H3

InChI Key

JVNACFAODBIELD-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC#CCCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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